molecular formula C11H13N B11922742 2-Cyclopropylisoindoline

2-Cyclopropylisoindoline

Cat. No.: B11922742
M. Wt: 159.23 g/mol
InChI Key: XMZMBSSVHCEAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Isoindoline (B1297411) and Cyclopropyl (B3062369) Chemistry

To understand the significance of 2-cyclopropylisoindoline, it is essential to consider its constituent parts: the isoindoline scaffold and the cyclopropyl group. Isoindoline is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. mdpi.com This scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. mdpi.comresearchgate.netnih.govrsc.org The isoindoline framework provides a rigid and defined three-dimensional structure that can be strategically modified to interact with biological targets. mdpi.comrsc.org

The cyclopropyl group, a three-membered carbocyclic ring, is the smallest possible cycloalkane. Its strained ring structure results in unique chemical and physical properties. nih.govresearchgate.net Key features include the coplanarity of its three carbon atoms, relatively short and strong carbon-carbon bonds with enhanced π-character, and strong carbon-hydrogen bonds. nih.govresearchgate.net In drug design, the incorporation of a cyclopropyl group can offer several advantages. It can act as a rigid linker, enhance metabolic stability by being less susceptible to oxidative metabolism, and improve binding affinity to biological targets. nih.govhyphadiscovery.comscientificupdate.com The use of cyclopropyl groups has been a successful strategy in the development of numerous FDA-approved drugs. hyphadiscovery.com

The combination of the isoindoline scaffold with a cyclopropyl group at the 2-position in this compound results in a molecule with a distinct set of properties, making it a valuable building block in synthetic and medicinal chemistry.

Significance in Organic Synthesis and Medicinal Chemistry Landscapes

The structural features of this compound make it a versatile tool for chemists. In organic synthesis, it serves as a key intermediate for the construction of more complex molecules. Its isoindoline core can be further functionalized, and the cyclopropyl group can influence the reactivity and stereochemistry of subsequent chemical transformations.

In the realm of medicinal chemistry, the this compound moiety is incorporated into larger molecules to enhance their pharmacological profiles. The cyclopropyl group can improve metabolic stability, a critical factor in drug development, by protecting adjacent chemical bonds from enzymatic degradation. nih.govhyphadiscovery.com This can lead to a longer duration of action and potentially reduced side effects. Furthermore, the rigid nature of the cyclopropyl ring can help to lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity. nih.govresearchgate.net Research has shown that the cyclopropyl fragment can contribute to enhanced potency, reduced off-target effects, and increased brain permeability in drug candidates. nih.govresearchgate.net

The strategic inclusion of the this compound core in novel compounds is an active area of research, with the potential to lead to the discovery of new therapeutic agents for a variety of diseases.

PropertyDescriptionSource
Molecular Formula C11H13N bldpharm.com
Molecular Weight 159.23 g/mol bldpharm.com
CAS Number 743371-99-5 bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-cyclopropyl-1,3-dihydroisoindole

InChI

InChI=1S/C11H13N/c1-2-4-10-8-12(11-5-6-11)7-9(10)3-1/h1-4,11H,5-8H2

InChI Key

XMZMBSSVHCEAEG-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC3=CC=CC=C3C2

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopropylisoindoline and Its Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 2-cyclopropylisoindoline core in a limited number of steps from acyclic or simpler cyclic precursors. These methods primarily involve the formation of the isoindoline (B1297411) ring system with the concomitant or subsequent introduction of the cyclopropyl (B3062369) moiety.

Phthalimidation Protocols

Phthalimidation protocols are a common strategy for the synthesis of N-substituted isoindoline-1,3-diones (phthalimides), which can serve as precursors to this compound. These methods typically involve the condensation of a phthalic acid derivative with cyclopropylamine.

One such method is the tetrabutylammonium (B224687) iodide (TBAI)-catalyzed intramolecular cyclization of N-cyclopropyl-2-(hydroxymethyl)benzamide. This reaction proceeds in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant, leading to the formation of This compound-1,3-dione (B2502580) in high yield. thieme-connect.de The resulting dione (B5365651) can then be reduced to the target this compound, for instance, by using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Starting MaterialReagentsProductYieldRef
N-cyclopropyl-2-(hydroxymethyl)benzamideTBAI, TBHP, EtOAcThis compound-1,3-dione92% thieme-connect.de

Another classical approach is the direct condensation of phthalic anhydride (B1165640) with a primary amine, in this case, cyclopropylamine, often at elevated temperatures. organic-chemistry.orgwikipedia.org This reaction can be carried out neat or in a high-boiling solvent. The use of microwave irradiation has also been reported to accelerate this transformation. researchgate.net

Cyclization Reactions

The formation of the isoindoline ring can be accomplished through various cyclization reactions. For the synthesis of this compound or its immediate precursors, these reactions would typically involve an ortho-disubstituted benzene (B151609) ring that undergoes an intramolecular ring-closure.

A pertinent example is the one-pot reductive amination of methyl 2-formylbenzoate (B1231588) with cyclopropylamine, followed by lactamization to yield 2-cyclopropylisoindolin-1-one. sioc-journal.cn This reaction is efficiently carried out using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The resulting isoindolinone can be further reduced to afford this compound. A gram-scale synthesis of 2-cyclopropyl-isoindolin-1-one has been reported with an 83% yield. sioc-journal.cn

Reactant 1Reactant 2ReagentSolventProductYieldRef
Methyl 2-formylbenzoateCyclopropylamineNaBH₃CNDCE2-Cyclopropylisoindolin-1-one83% sioc-journal.cn

Indirect Synthesis via Precursors

Indirect synthetic routes to this compound involve the modification of pre-existing cyclic structures. These methods can be advantageous when the starting materials are readily available or when specific substitution patterns on the aromatic ring are desired.

Reactions Involving Cyclopropanol (B106826) Derivatives

While specific examples for the direct use of cyclopropanol derivatives in the synthesis of this compound are not extensively documented in the provided context, general principles of organic synthesis suggest potential pathways. For instance, a cyclopropanol derivative could potentially be converted into a better leaving group and then reacted with an isoindoline precursor. However, more direct methods are generally preferred.

Derivatization of Isoindoline Scaffolds

A straightforward indirect approach is the N-alkylation of isoindoline with a suitable cyclopropyl electrophile. This method is contingent on the availability of the parent isoindoline or a substituted variant. The reaction typically involves the deprotonation of the isoindoline nitrogen with a base, followed by nucleophilic attack on a cyclopropyl halide, such as cyclopropyl bromide. google.commdpi.com

The existence of compounds like 5-bromo-2-cyclopropylisoindoline (B2399830) suggests that a pre-functionalized isoindoline can be N-cycloproplyated, or that a this compound can be further functionalized on the aromatic ring. fluorochem.co.uk

Isoindoline DerivativeCyclopropyl SourceBaseProductRef
IsoindolineCyclopropyl bromidee.g., K₂CO₃, Et₃NThis compound google.commdpi.com
5-BromoisoindolineCyclopropyl bromidee.g., K₂CO₃, Et₃N5-Bromo-2-cyclopropylisoindoline fluorochem.co.uk

Catalytic Strategies in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions. For the synthesis of this compound and its analogues, various catalytic strategies can be employed.

Transition metal catalysts, such as those based on palladium, copper, or ruthenium, are widely used for the formation of C-N bonds and for cyclization reactions. For instance, palladium-catalyzed reductive amination and intramolecular cyclization can be employed for the synthesis of N-substituted isoindolin-1-ones. researchgate.net Similarly, copper-catalyzed reactions are known to facilitate the N-alkylation of amines and related compounds. sustech.edu.cnresearchgate.net

In the context of the phthalimidation protocol mentioned earlier, the use of TBAI as a catalyst is crucial for the efficient intramolecular cyclization of N-cyclopropyl-2-(hydroxymethyl)benzamide. thieme-connect.de Furthermore, the synthesis of N-substituted isoindolinones can be achieved through ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols, showcasing the utility of transition metal catalysis in constructing the isoindolinone core. rsc.org

Transition Metal-Mediated Transformations

Transition metal catalysis offers powerful and efficient methods for the construction of the isoindoline core. hanyang.ac.kr These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds with high atom economy. researchgate.net

One of the prominent strategies is the [2+2+2] cycloaddition reaction. researchgate.net This reaction involves the cyclotrimerization of alkynes, providing a direct route to the benzene ring of the isoindoline system. unipi.it For instance, rhodium-catalyzed [2+2+2] cycloaddition of diynes with alkynes is a well-established method for synthesizing substituted isoindolines. rsc.org Different transition metals, including rhodium, cobalt, and nickel, have been employed as catalysts in these cycloaddition reactions. unipi.itrsc.orgacs.org

Palladium-catalyzed reactions are also extensively used. These include intramolecular C-H amination and dearomative Heck reactions, which allow for the construction of the isoindoline skeleton, sometimes containing quaternary stereocenters. hanyang.ac.krresearchgate.net Furthermore, palladium catalysis can be used in decarboxylative strategies and in reactions involving isocyanides for the synthesis of isoindolinones, which are closely related to isoindolines. researchgate.net

Rhodium(III)-catalyzed oxidative C-H olefination followed by an intramolecular aza-Michael cyclization has been developed for the synthesis of 1,3-disubstituted isoindolines. figshare.comnih.gov This tandem process can be stereoselective, yielding trans-1,3-disubstituted isoindolines. figshare.comnih.gov Other metals like copper have been utilized in the 1,4-diamination of dienes to produce 1-disubstituted isoindolines. hanyang.ac.kr

Below is a table summarizing various transition metal-mediated syntheses of isoindoline derivatives.

Catalyst/ReagentReaction TypeStarting MaterialsProduct TypeRef.
[RhCl(cod)]₂/tppts[2+2+2] CycloadditionN-tosylated diyne, propargyl alcoholMonosubstituted isoindoline rsc.org
Mo(CO)₆/p-ClPhOHIntramolecular [2+2+2] CycloadditionTriyneHighly substituted isoindoline rsc.org
Pd(OAc)₂/Ph₃PIntramolecular CyclizationEnamides3,3-disubstituted isoindolinones researchgate.net
Rh(III) complexesOxidative C-H Olefination/Cyclization4-aryl-benzo-1,3-sulfamidates, alkenestrans-1,3-disubstituted isoindolines figshare.comnih.gov
Cu catalyst1,4-DiaminationDienes1-disubstituted isoindolines hanyang.ac.kr
Nickel(0) complexes[2+2+2] CocyclizationDiynes, nitrilesIsoindoline and isoquinoline (B145761) derivatives acs.org

Green Chemistry Approaches to Isoindoline Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For the synthesis of isoindoline derivatives, particularly isoindolinones, several green chemistry approaches have been reported. rsc.org These methods often utilize water as a solvent, avoid hazardous reagents, and allow for catalyst recycling. researchgate.netrsc.org

One such approach involves a three-component reaction of 2-formylbenzoic acids, primary amines, and 2-methylazaarenes in water under catalyst- and additive-free conditions. researchgate.net This method proceeds via a tandem Mannich-type reaction and intramolecular cyclization to afford 3-substituted isoindolinones in high yields. researchgate.net

Another green protocol utilizes a fluorous phosphine (B1218219) organocatalyst for the tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones or esters in green solvents at room temperature. rsc.orgrsc.org This method is notable for its pot, atom, and step economy, as well as the recyclability of both the catalyst and the solvent. rsc.org

Solventless reactions have also been explored as a green alternative. For example, the synthesis of isoindoline-1,3-diones has been achieved by simple heating of phenylethylamine and phthalic anhydride without any solvent. researchgate.net

The following table highlights some green chemistry approaches to the synthesis of isoindolinone derivatives.

Catalyst/SolventReaction TypeStarting MaterialsKey FeaturesRef.
WaterThree-component tandem reaction2-formylbenzoic acids, primary amines, 2-methylazaarenesCatalyst- and additive-free, high yields researchgate.net
Fluorous phosphine/Green solventsTandem reaction2-cyanobenzaldehydes, α,β-unsaturated ketones/estersRecyclable catalyst and solvent, room temperature rsc.orgrsc.org
None (Solventless)Direct reactionPhenylethylamine, phthalic anhydrideSimple heating, avoids solvent waste researchgate.net
TBAI/EtOAcIntramolecular CyclizationN-benzyl-2-(hydroxymethyl)benzamideUse of a recyclable catalytic system, avoids external acids analis.com.mythieme-connect.de

Stereoselective Synthetic Pathways

The development of stereoselective methods for the synthesis of isoindolines is of great importance, as the biological activity of these compounds often depends on their stereochemistry. Chiral isoindolinones, in particular, are key structural features of many bioactive molecules. scispace.com

One notable method for the stereoselective synthesis of trans-1,3-disubstituted isoindolines involves a tandem rhodium(III)-catalyzed oxidative C-H olefination and intramolecular aza-Michael cyclization of enantiomerically enriched 4-aryl-benzo-1,3-sulfamidates. figshare.comnih.gov This process preserves the configurational integrity of the starting material's stereogenic center. nih.gov

Nickel(0)-catalyzed [2+2+2] cocyclization of diynes with nitriles has been utilized in the asymmetric synthesis of isoindoline derivatives. acs.org The use of chiral ligands on the metal catalyst can induce enantioselectivity in the formation of the final product. rsc.orgscispace.com

Furthermore, a metal-free, stereoselective synthesis of (Z)-1,3-bis(α,β-unsaturated carbonyl)-isoindolines has been reported from the reaction of 2-(formylphenyl)acrylates and phenacylazide in the presence of piperidine. rsc.org This one-pot tandem reaction provides highly functionalized isoindolines in excellent yields. rsc.org

Brønsted acid catalysis has also been employed for the diastereoselective synthesis of cis-1,3-disubstituted isoindolines. rsc.org The combination of bis(trifluoromethane)sulfonimide (Tf₂NH) and triethylsilane (Et₃SiH) facilitates the intramolecular hydroamidation of terminal alkynes with high diastereoselectivity. rsc.org

A summary of stereoselective synthetic pathways is provided in the table below.

Catalyst/ReagentReaction TypeProduct StereochemistryKey FeaturesRef.
Rh(III) complexesTandem Oxidative Olefination/Cyclizationtrans-1,3-disubstitutedPreserves stereogenic center integrity figshare.comnih.gov
Nickel(0)/chiral ligands[2+2+2] CocyclizationEnantioselectiveAsymmetric synthesis acs.org
PiperidineMetal-free tandem reaction(Z)-1,3-bis(α,β-unsaturated carbonyl)High stereoselectivity and yields rsc.org
Tf₂NH/Et₃SiHBrønsted acid catalyzed hydroamidationcis-1,3-disubstitutedHigh diastereoselectivity rsc.org

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Synthetic Reactions

The synthesis of isoindoline (B1297411) derivatives, including 2-Cyclopropylisoindoline, often involves complex reaction pathways that have been the subject of detailed mechanistic studies. These investigations aim to understand the step-by-step process of bond formation and cleavage, identify transient species, and characterize the energy landscape of the reaction.

An elementary step represents a single molecular event in a reaction mechanism. libretexts.orgck12.orgyoutube.com The synthesis of related phthalimide (B116566) structures, which share the core isoindoline-1,3-dione framework, provides insight into the potential elementary steps involved. For instance, in the synthesis of This compound-1,3-dione (B2502580), a key precursor, the reaction can proceed through a series of elementary steps. thieme-connect.de A proposed mechanism for the synthesis of phthalimide derivatives from 2-(hydroxymethyl)benzamides involves several key elementary processes:

Oxidation: The reaction is often initiated by the oxidation of an alcohol.

Cyclization: An intramolecular cyclization event follows, leading to the formation of the heterocyclic ring. thieme-connect.de

Proton Transfer: The transfer of protons between intermediates is a common elementary step. thieme-connect.de

Dehydration: The elimination of a water molecule can occur to form an iminium ion intermediate. thieme-connect.de

Nucleophilic Attack: The final steps may involve the addition of water and subsequent oxidation to yield the final product. thieme-connect.de

The transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for reactants to be converted into products. masterorganicchemistry.comwikipedia.org Its structure involves partially formed and partially broken bonds. masterorganicchemistry.com Characterizing the transition state is often achieved through computational methods, such as Density Functional Theory (DFT) calculations, which can model the geometry and energy of this fleeting species. wikipedia.orgrsc.org For reactions involving cyclopropyl (B3062369) moieties, the transition state for ring-opening can be influenced by the nature of the substituents and the reaction conditions. uni-regensburg.de Understanding the transition state provides insight into the factors that control the reaction rate and selectivity. nih.govelifesciences.org

Intermediate Identification

Reactivity Studies of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered ring that possesses significant ring strain. This inherent strain makes it susceptible to ring-opening reactions under various conditions, a key aspect of its chemical reactivity. beilstein-journals.orgcolab.ws

The cyclopropyl ring in compounds like this compound derivatives can undergo cleavage under different catalytic conditions. For example, in a study involving a derivative, 2-(1-(pyrrolidine-1-carbonyl)cyclopropyl)isoindoline-1,3-dione, treatment with palladium acetate (B1210297) and an oxidizing agent did not lead to the expected acetoxylation but instead resulted in a ring-opening of the cyclopropyl group. researchgate.netmdpi.com This reaction produced an acyclic γ-acetoxy-α,β-unsaturated amino acid derivative. researchgate.netmdpi.com

Acid-catalyzed ring-opening reactions are also a common transformation for cyclopropanes. uni-regensburg.debeilstein-journals.org In these reactions, a protonated cyclopropane (B1198618) intermediate can be attacked by a nucleophile, leading to the cleavage of a carbon-carbon bond in the ring. The regioselectivity of the ring-opening, meaning which bond is broken, can be influenced by electronic and steric factors. libretexts.org For instance, in donor-acceptor cyclopropanes, Lewis acid activation can lead to ring-opening followed by cycloaddition reactions. uni-regensburg.de

An unexpected organocatalyzed, stereoselective ring-opening of cyclopropanes has also been observed, proceeding through a Michael-alkylation-retro-Michael mechanism. organic-chemistry.org

Table 1: Examples of Ring-Opening Reactions of Cyclopropane Derivatives

Starting MaterialReagents and ConditionsProductReference
2-(1-(pyrrolidine-1-carbonyl)cyclopropyl)isoindoline-1,3-dionePd(OAc)₂, PhI(OAc)₂(E)-3-(1,3-dioxoisoindolin-2-yl)-4-oxo-4-(pyrrolidin-1-yl)but-2-en-1-yl acetate researchgate.netmdpi.com
Cyclopropanated 3-aza-2-oxabicyclic alkenePyridinium (B92312) p-toluenesulfonate (PPTS), Methanol (B129727)Ring-opened product with C-O bond cleavage beilstein-journals.org
α,β-unsaturated aldehydes and bromomalonatesChiral diphenylprolinol TMS ether, NaOAcα-substituted malonate α,β-unsaturated aldehydes organic-chemistry.org

This table is interactive. Click on the headers to sort the data.

Substituents attached to the cyclopropyl ring or the isoindoline core can significantly influence the reactivity of the molecule. stpeters.co.inucsb.edu These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-donating groups (EDG) and electron-withdrawing groups (EWG) can alter the electron density of the cyclopropyl ring and the surrounding atoms. An EDG can stabilize a positive charge that develops during a ring-opening reaction, thereby facilitating the process. Conversely, an EWG can destabilize such a transition state, making the ring less susceptible to cleavage. libretexts.org These effects are transmitted through inductive and resonance mechanisms. stpeters.co.in

Steric Effects: The size of the substituents can also play a role. Bulky substituents can hinder the approach of a reagent, influencing the rate and regioselectivity of a reaction.

In the context of electrophilic aromatic substitution on the benzene (B151609) ring of the isoindoline moiety, the nature of the substituent on the nitrogen atom can direct incoming electrophiles to specific positions (ortho, meta, or para). openstax.org Activating groups generally direct ortho/para, while deactivating groups direct meta.

Ring-Opening Reactions

Transformations of the Isoindoline Core

The isoindoline core of this compound offers sites for both functionalization on the aromatic ring and modifications of the saturated five-membered ring.

Functionalization of the isoindoline core can be directed at either the benzene or the heterocyclic portion of the molecule. The N-cyclopropyl group can play a significant role in directing these reactions.

The isoindoline-1,3-dione core, a related structure, is known to undergo functionalization through nucleophilic substitution or coupling reactions. For instance, the synthesis of 2-(4-aminophenyl)isoindoline-1,3-dione (B1268519) can be achieved by reacting isoindoline-1,3-dione with 4-nitrobenzyl bromide, followed by reduction. Alternative methods include Ullmann coupling or Buchwald-Hartwig amination for the direct introduction of aryl groups. These methods suggest that the aromatic ring of this compound could potentially be functionalized through similar electrophilic substitution or metal-catalyzed cross-coupling reactions, although the specific influence of the N-cyclopropyl group on regioselectivity and reactivity would need to be experimentally determined.

In a related compound, 5-amino-2-cyclopropylisoindoline-1,3-dione, the amino group provides a handle for further functionalization. This suggests that introducing substituents onto the benzene ring of this compound would open up avenues for a wide range of chemical transformations.

Research on α-cyclopropyl N-acyliminium ions has shown that they can react with nucleophiles like indoles to form complex heterocyclic structures. This indicates that the nitrogen of the isoindoline ring in this compound can be involved in the formation of iminium ions, which can then be trapped by various nucleophiles to achieve functionalization at the α-position to the nitrogen.

Table 1: Examples of Functionalization Reactions on Related Isoindoline Scaffolds

Starting MaterialReagent(s)ProductReaction Type
Isoindoline-1,3-dione1. 4-Nitrobenzyl bromide 2. Pd/C, H₂2-(4-Aminophenyl)isoindoline-1,3-dioneNucleophilic substitution and reduction
α-Cyclopropyl N-acyliminium ionIndole (B1671886)5-(3-Indoyl)-5-cyclopropylpyrrolidin-2-one1,2-addition

Modifications to the five-membered heterocyclic ring of this compound can involve ring-opening, ring-expansion, or other rearrangements. The presence of the strained cyclopropyl group attached to the nitrogen atom can be expected to influence the stability and reactivity of the isoindoline ring.

Studies on related compounds have demonstrated the possibility of ring-opening reactions. For example, 2-(1-(pyrrolidine-1-carbonyl)cyclopropyl)isoindoline-1,3-dione undergoes a ring-opening reaction under certain conditions. This suggests that the isoindoline ring in this compound, particularly when activated, could be susceptible to cleavage.

Furthermore, the reactivity of O-cyclopropyl hydroxylamines, which undergo a -sigmatropic rearrangement, points to the potential for rearrangements involving the N-cyclopropyl group in this compound. Such rearrangements could lead to the formation of new heterocyclic systems. For instance, a copper-catalyzed reaction of a cyclopropyl ketone has been observed to rearrange into a furan (B31954) derivative, which then participates in further cycloaddition reactions to form polycyclic isoindolinones. beilstein-journals.org This highlights the potential for the cyclopropyl group in this compound to participate in complex reaction cascades, leading to significant modifications of the heterocyclic core.

The condensation of N-cyclopropylisoindoline with 4-methylphenylacetic acid to form an intermediate in the synthesis of N-Cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide demonstrates a synthetic utility where the isoindoline ring acts as a scaffold for building more complex heterocyclic systems. smolecule.com

Table 2: Examples of Heterocyclic Ring Modifications in Related Systems

Starting MaterialReaction Conditions/ReagentsProduct TypeKey Transformation
2-(1-(Pyrrolidine-1-carbonyl)cyclopropyl)isoindoline-1,3-dioneNot specifiedRing-opened productCleavage of the isoindoline ring
O-Cyclopropyl hydroxylaminesBase-mediatedTetrahydroquinolines -Sigmatropic rearrangement
Cyclopropyl ketoneCopper catalysisPolycyclic isoindolinonesRearrangement to furan and subsequent cycloaddition beilstein-journals.org
N-Cyclopropylisoindoline4-Methylphenylacetic acidIntermediate for oxazole (B20620) synthesisUse as a scaffold for new heterocycle formation smolecule.com

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of 2-Cyclopropylisoindoline, offering insights into its electronic and vibrational states and confirming its molecular structure.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight with high precision. nih.govresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For N-cyclopropylisoindoline, a synonym for this compound, HRMS data has been reported. rsc.org The analysis confirms the elemental composition of the molecule. rsc.org

TechniqueIon TypeCalculated m/zFound m/zReference
High-Resolution Mass Spectrometry (HRMS)[M+H]⁺244.1701244.1693 rsc.org

This data is crucial for confirming the successful synthesis and identity of the compound. The fragmentation pattern observed in a typical mass spectrum would also offer structural information, as the molecule breaks apart in predictable ways based on the strength of its chemical bonds. msu.edu

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational and rotational energy levels. mpg.dewikipedia.org An FT-IR spectrum acts as a molecular "fingerprint," providing valuable information about the functional groups present. mpg.de For this compound, the spectrum would be expected to exhibit characteristic absorption bands including:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the cyclopropyl (B3062369) and isoindoline (B1297411) methylene (B1212753) groups, usually found in the 2850-3000 cm⁻¹ region.

C=C stretching: From the aromatic ring, appearing in the 1450-1600 cm⁻¹ region.

C-N stretching: Associated with the amine functional group, typically seen in the 1000-1350 cm⁻¹ range.

While these bands are anticipated, a specific experimental FT-IR spectrum for this compound is not available in the referenced materials.

Mass Spectrometry (MS)

X-ray Crystallography Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. rcsb.orgtugraz.at This technique involves diffracting a beam of X-rays off a single, well-ordered crystal. researchgate.net The resulting diffraction pattern allows for the calculation of electron density maps, from which the precise positions of atoms and the bond lengths and angles between them can be determined. tugraz.at

For this compound, an X-ray crystal structure would provide unambiguous data on its solid-state conformation, including the planarity of the isoindoline system and the exact orientation of the cyclopropyl substituent relative to the heterocyclic ring. However, the growth of a suitable single crystal is a prerequisite for this analysis. researchgate.net Currently, there are no reported X-ray crystallographic studies for this compound in the available literature.

Conformational Preferences and Dynamics

The study of conformational preferences and dynamics explores the different spatial arrangements a molecule can adopt through the rotation of its single bonds. nih.gov The isoindoline ring system is not perfectly flat and can undergo puckering motions. The five-membered heterocyclic ring can adopt various envelope or twisted conformations to minimize steric strain.

For this compound, the conformational landscape is further complicated by the orientation of the cyclopropyl group attached to the nitrogen atom. This group can rotate and may exist in different preferential orientations relative to the isoindoline ring system. These dynamics can be influenced by factors such as solvent and temperature. mdpi.com Understanding these preferences is key to comprehending the molecule's interactions and reactivity. While these dynamic behaviors are expected based on general chemical principles, specific computational or experimental studies detailing the conformational analysis of this compound were not identified in the provided search results.

Computational and Theoretical Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. For isoindoline (B1297411) derivatives, DFT studies have been employed to investigate molecular and electronic properties, as well as the nature of chemical bonds within the structure. acs.orgacs.org These calculations can determine optimized molecular geometry, vibrational frequencies (IR spectra), and NMR chemical shifts, which can be correlated with experimental data for structural validation. acs.org

Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap provides insights into the chemical stability and reactivity of the isoindoline scaffold. Furthermore, DFT can be used to calculate various molecular descriptors that are essential for Quantitative Structure-Activity Relationship (QSAR) modeling. ekb.eg

A theoretical investigation of 2-cyclopropylisoindoline using DFT would likely involve the B3LYP/6-311** basis set to optimize the geometry and calculate electronic properties. acs.org Such studies on related isoindoline-1,3-diones have provided valuable information on their stability and reactivity as inhibitors of various enzymes. acs.orgacs.org

Molecular Docking and Ligand-Target Interactions (Preclinical Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is pivotal in preclinical drug discovery for identifying potential biological targets and understanding the mechanism of action. For the isoindoline scaffold, molecular docking studies have been instrumental in evaluating their potential as inhibitors for various targets, including cyclooxygenase (COX) enzymes and the 5-HT1A receptor. nih.govbenthamdirect.com

In a typical docking study involving an isoindoline derivative, the molecule would be docked into the active site of a target protein to determine its binding affinity and interaction patterns. benthamdirect.com For instance, studies on N-substituted isoindoline-1,3-diones have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with residues in the active site of voltage-gated sodium channels. brieflands.com The binding energy and inhibition constant (Ki) are calculated to quantify the binding affinity. brieflands.com Such analyses can elucidate the structure-activity relationships, guiding the design of more potent and selective analogs. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. MD simulations are used to study the conformational changes and stability of the protein-ligand complex over time. For isoindoline derivatives, MD simulations have been employed to investigate the interaction patterns for DPP8-inhibitor complex structures. figshare.comtandfonline.com

These simulations can reveal the flexibility of the ligand and the protein's active site, providing a more realistic representation of the binding event. By analyzing the trajectory of the simulation, researchers can identify stable interactions and conformational changes that are crucial for the ligand's biological activity. This information is vital for the rational design of new inhibitors with improved binding affinities and specificities. figshare.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Preclinical Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. QSAR models are valuable in preclinical research for predicting the activity of new compounds and for optimizing lead structures. Several QSAR studies have been performed on isoindoline derivatives to understand the structural requirements for their biological activities. nih.govnih.gov

For example, a QSAR analysis of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives as selective COX-2 inhibitors demonstrated that inhibitory activity is correlated with parameters such as atomic polarizability, the number of hydrogen-bond donor groups, and the energy of the HOMO. nih.gov These models can be used to design novel isoindoline derivatives with enhanced COX-2 inhibitory activity. nih.gov Similarly, 3D-QSAR techniques have been applied to develop new DPP8 inhibitors based on the isoindoline scaffold. figshare.comtandfonline.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a query in virtual screening to search large chemical databases for new compounds with similar features and potential biological activity.

The isoindoline ring system is considered a valuable pharmacophore, exhibiting a wide range of therapeutic activities. nih.gov Pharmacophore models have been developed for isoindoline derivatives to discover new inhibitors of various targets. acs.org For instance, a combination of pharmacophore modeling, docking studies, and molecular dynamics simulations has been used to develop new DPP8 inhibitors based on the isoindoline scaffold. figshare.comtandfonline.com This approach allows for the efficient identification of new lead compounds with desired biological activities, accelerating the drug discovery process.

Preclinical Biological Activity and Mechanism of Action Studies

In Vitro Cellular and Biochemical Assays

Enzyme Inhibition Studies (e.g., Cholinesterases, Histone Deacetylases, Tankyrases)

There is no publicly available scientific literature detailing the inhibitory activity of 2-Cyclopropylisoindoline against cholinesterases (such as acetylcholinesterase or butyrylcholinesterase), histone deacetylases (HDACs), or tankyrases. While derivatives of isoindoline (B1297411) have been explored for such activities, these findings cannot be directly attributed to the parent compound, this compound.

Neuroprotective Effects in Neuronal Cell Models

No studies demonstrating or quantifying the neuroprotective effects of this compound in neuronal cell models have been identified in the available scientific literature. Consequently, there is no data on its potential to mitigate neuronal damage or promote cell survival in these in vitro systems.

Antioxidant Capacity Assessments

There are no published reports on the antioxidant capacity of this compound. Standard antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or cellular antioxidant assays, have not been reported for this specific compound.

In Vitro Cytotoxicity against Non-Human Cell Lines

Information regarding the in vitro cytotoxicity of this compound against non-human cell lines is not present in the accessible scientific literature. While related compounds, such as the investigational anticancer agent bizelesin (B1683896), contain a cyclopropylisoindole moiety and exhibit potent cytotoxicity, this activity is linked to the specific bifunctional alkylating nature of bizelesin and cannot be extrapolated to this compound.

In Vivo (Non-Human) Pharmacological Evaluations

Consistent with the lack of in vitro data, there are no published in vivo pharmacological studies for this compound in non-human models. Reports on its pharmacokinetic profile, efficacy in disease models, or general pharmacological effects in animal studies are not available.

Animal Models for Disease States

Preclinical evaluation of novel chemical entities relies heavily on the use of animal models that recapitulate key aspects of human diseases. These models are instrumental in assessing the in vivo efficacy and potential therapeutic applications of compounds like this compound and its derivatives.

Cancer:

Animal models are indispensable for cancer research, providing platforms to study tumor development, progression, and response to therapeutic interventions. nih.govresearchgate.net Commonly used models include xenografts, where human cancer cell lines or patient-derived tumors are implanted into immunocompromised mice. frontiersin.orgnih.gov For instance, the GL261 cell line is utilized in some glioblastoma mouse models. nih.gov The choice of mouse strain is critical, with C57BL/6 and Balb/c being frequently used due to their well-characterized immune responses. unar.ac.id Genetically engineered mouse models (GEMMs), such as those employing the Cre-LoxP system, allow for the investigation of specific genes implicated in cancer. nih.govnih.gov These models have been crucial in evaluating the anti-tumor activity of various compounds. For example, the preclinical pharmacology of AZD5363, an AKT inhibitor, was assessed in xenograft models, demonstrating dose-dependent tumor growth inhibition. nih.gov Similarly, the antitumor efficacy of brivanib (B1684546) alaninate (B8444949) was evaluated in nude mice bearing human tumor xenografts. nih.gov

Inflammation:

Animal models of inflammation are essential for screening and characterizing anti-inflammatory agents. asianjpr.com These models can be broadly categorized into acute and chronic inflammation models. asianjpr.com A widely used acute inflammation model is the carrageenan-induced paw edema in rats or mice, where the reduction in swelling indicates anti-inflammatory activity. asianjpr.compublichealthtoxicology.com For chronic inflammation, models like cotton pellet-induced granuloma are employed. asianjpr.com The choice of animal is important, as different strains, like C57BL/6 and Balb/c mice, exhibit distinct immune responses. unar.ac.id For example, Balb/c mice are known for a strong Th2 immune response. unar.ac.id The NLRP3 inflammasome, a key player in inflammation, has been studied using knock-in mouse models, which have been instrumental in understanding the role of IL-1β and other cytokines in inflammatory diseases. nih.gov

Leishmaniasis:

Animal models are critical for studying the pathogenesis of leishmaniasis and for the discovery of new drugs. mdpi.comnih.gov The most frequently used animals are mice and hamsters. mdpi.com Different species of Leishmania cause distinct clinical manifestations, and the choice of animal model often depends on the parasite species being studied. mdpi.comnih.gov For instance, BALB/c mice are susceptible to L. major and develop a Th2 response, while C57BL/6 mice are resistant and mount a Th1 response. woah.org The Syrian hamster model is particularly useful for studying visceral leishmaniasis as it mimics the progressive and fatal nature of the human disease. nih.gov These models have been used to show that host immune responses, particularly the balance between Th1 and Th2 cytokines, are crucial in determining the outcome of infection. woah.org Studies in mouse models have revealed the role of various host factors, such as Bcl-2, in parasite survival. frontiersin.org

Antidiabetic:

Animal models of diabetes are vital for understanding the pathophysiology of the disease and for testing new antidiabetic therapies. frontiersin.orgmedsci.org For Type 1 diabetes, models include spontaneously diabetic rodents like the NOD (non-obese diabetic) mouse and the BB (BioBreeding) rat, as well as chemically-induced models using agents like streptozotocin (B1681764) (STZ) that destroy pancreatic β-cells. medsci.orgplos.org For Type 2 diabetes, models often involve genetic modifications or high-fat diets to induce insulin (B600854) resistance and obesity. frontiersin.org The KINGS mouse, with a mutation in the Ins2 gene, serves as a model for human neonatal diabetes and β-cell endoplasmic reticulum stress. nih.gov These models allow for the evaluation of glycemic control and the long-term complications of diabetes. plos.orgplos.org

Preclinical Pharmacokinetic and Pharmacodynamic Analysis

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental in drug development, providing critical information on how a drug is absorbed, distributed, metabolized, and excreted by the body (PK), and the effects of the drug on the body (PD). als.netalimentiv.com This analysis helps in determining the optimal dosing regimen and predicting the therapeutic window of a new chemical entity. alimentiv.comcatapult.org.uk

Pharmacokinetics:

Preclinical PK studies are typically conducted in various animal species, such as mice, rats, and dogs, to assess the compound's profile. nih.govnih.gov These studies measure key parameters including half-life (t1/2), clearance, volume of distribution, and bioavailability. mdpi.comfrontiersin.org For example, the pharmacokinetic profile of ON 01910.Na, a novel anti-cancer agent, was evaluated in mice, rats, and dogs, revealing a short half-life and rapid clearance, suggesting that continuous intravenous infusion might be a suitable administration route for cancer patients. nih.gov Tissue distribution studies are also crucial to understand where the drug accumulates in the body. nih.govfrontiersin.org For instance, ON 01910.Na showed the highest accumulation in the liver and kidneys in mice. nih.gov The metabolic stability of a compound is often assessed in vitro using liver and intestinal fractions. nih.gov

Pharmacodynamics:

Preclinical PD studies aim to understand the relationship between drug concentration and its pharmacological effect. als.net This involves identifying and measuring biomarkers that reflect the drug's activity at its target. als.net For instance, in the preclinical evaluation of the AKT inhibitor AZD5363, the phosphorylation of downstream substrates like PRAS40 and GSK3β was measured in tumor xenografts to demonstrate target engagement and a dose-dependent effect. nih.gov Such studies are crucial for establishing a dose-response relationship and for guiding the design of clinical trials. catapult.org.uk The integration of PK and PD data is essential for predicting the efficacy and potential toxicity of a drug candidate. catapult.org.uk

Interactive Data Table: Preclinical PK/PD Parameters

CompoundAnimal ModelKey PK FindingsKey PD FindingsReference
ON 01910.Na Mouse, Rat, DogShort half-life (0.404-0.870 h), rapid clearance, highest accumulation in liver and kidneys. nih.govCytotoxicity in DU145 cells was dependent on exposure duration. nih.gov nih.gov
AZD5363 Nude MiceDose- and time-dependent reduction of substrate phosphorylation in xenografts. nih.govDose-dependent tumor growth inhibition. nih.gov nih.gov
Brivanib Alaninate Mouse, Rat, DogRapidly and efficiently converted to the active parent drug, brivanib. nih.govAntitumor efficacy assessed in human tumor xenografts. nih.gov nih.gov
C1 (5-ASA derivative) Wistar RatsOral bioavailability of ~77%, elimination half-life of ~0.9 h. mdpi.comPotent in vivo anti-inflammatory and antioxidant activity. mdpi.com mdpi.com

Mechanistic Insights into Biological Action (Molecular Level)

Understanding the molecular mechanisms by which a compound exerts its biological effects is a cornerstone of modern drug discovery. This involves identifying the specific cellular targets of the compound and elucidating the signaling pathways that are modulated.

Target Identification and Validation

The process of identifying the molecular target of a bioactive small molecule is a critical step in understanding its mechanism of action and is essential for successful drug development. rapidnovor.comrsc.orgnih.gov Target identification can be approached through various methods, including affinity-based techniques where the compound is used as a "bait" to pull down its binding partners from cell lysates. rsc.org

Once a potential target is identified, target validation is necessary to confirm that modulating this target is indeed responsible for the observed biological effects of the compound. rapidnovor.comnih.gov This can be achieved through genetic approaches, such as using mutant cell lines or animal models where the putative target gene is knocked out or mutated. nih.govnih.gov If the compound no longer elicits the same response in the absence of the target, it provides strong evidence for a direct on-target mechanism. nih.gov Computational methods, such as comparing the gene expression profiles induced by the drug with those of genetic perturbations, can also be employed for target validation. nih.govnih.gov For instance, the "Decoder" strategy uses drug treatment of null mutants to identify the real drug target. nih.gov

Signaling Pathway Modulation

Many drugs exert their effects by modulating specific intracellular signaling pathways that control fundamental cellular processes.

NRF2 Signaling Pathway:

The NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response. frontiersin.orgnih.gov Under normal conditions, NRF2 is kept at low levels by its negative regulator, KEAP1, which targets it for degradation by the ubiquitin-proteasome system. researchgate.net In response to oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. frontiersin.orgresearchgate.netmdpi.com The NRF2 pathway is a significant target for therapeutic intervention in diseases associated with oxidative stress, such as cancer and inflammation. frontiersin.orgnih.gov For example, activation of the NRF2 pathway can protect normal cells from carcinogens and inhibit the proliferation of certain cancer cells. frontiersin.org

WNT/β-catenin Signaling Pathway:

The WNT/β-catenin signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and cancer. The central component of this pathway is β-catenin, a protein that can act as both a cell adhesion molecule and a transcriptional co-activator. In the absence of a WNT signal, β-catenin is targeted for degradation by a "destruction complex" that includes the proteins APC, Axin, and GSK3. WNT signaling inhibits this complex, leading to the stabilization and nuclear accumulation of β-catenin, where it partners with TCF/LEF transcription factors to activate the expression of target genes. Dysregulation of this pathway is a hallmark of many cancers.

Ubiquitin Proteasome Pathway:

The ubiquitin-proteasome pathway (UPP) is the primary mechanism for the targeted degradation of most intracellular proteins, thereby controlling a vast array of cellular processes, including cell cycle progression, signal transduction, and quality control of proteins. creative-diagnostics.comthermofisher.comresearchgate.net The pathway involves a cascade of enzymes (E1, E2, and E3) that attach a chain of ubiquitin molecules to a target protein, marking it for recognition and degradation by the 26S proteasome. creative-diagnostics.comthermofisher.comnih.gov The specificity of this system is largely determined by the E3 ubiquitin ligases, which recognize specific substrates. creative-diagnostics.com Given its central role in cellular homeostasis, the UPP is an important target for therapeutic intervention, particularly in cancer, where the degradation of tumor suppressor proteins or the stabilization of oncoproteins is often dysregulated. thermofisher.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Cyclopropyl (B3062369) Moiety on Biological Activity and Physicochemical Properties

Conformational Restriction

The rigid nature of the cyclopropyl ring imparts a high degree of conformational constraint on adjacent parts of the molecule. hyphadiscovery.commdpi.com This restriction can lock the molecule into a specific three-dimensional arrangement that is optimal for binding to a biological target, thereby enhancing potency. unl.pt By reducing the number of available conformations, the entropic penalty of binding is decreased, which can lead to a more favorable interaction with a receptor. nih.govresearchgate.net For instance, in some therapeutic areas, the introduction of a cyclopropyl group has been shown to rigidify the molecular structure, positioning key pharmacophores in the ideal orientation for binding. unl.pt This strategy of conformational restriction has been successfully employed in various drug discovery programs to produce potent and selective ligands. mdpi.com

Metabolic Stability and Permeability

The cyclopropyl group is often introduced to improve a compound's metabolic stability. The carbon-hydrogen bonds in a cyclopropane (B1198618) ring are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. nih.govresearchgate.nethyphadiscovery.com This can lead to a longer half-life and reduced clearance of the drug. nih.govresearchgate.net For example, replacing a metabolically vulnerable group with a cyclopropyl ring can block common metabolic pathways. hyphadiscovery.com However, it is important to note that cyclopropyl groups, particularly when attached to amines, can sometimes undergo unexpected metabolic transformations, including ring oxidation. hyphadiscovery.com

In terms of permeability, the cyclopropyl group can influence a molecule's lipophilicity. Replacing more lipophilic groups like isopropyl or phenyl with the less lipophilic cyclopropyl group can modulate a compound's ability to cross biological membranes. sci-hub.ru This can be particularly advantageous for increasing brain permeability. nih.govresearchgate.net

Three-Dimensional Chemical Space Exploration

The introduction of a cyclopropyl moiety enhances the three-dimensional character of a molecule, a concept often referred to as "escaping from flatland" in drug discovery. rsc.org This increased three-dimensionality can allow the molecule to explore and interact with more complex and specific binding pockets in biological targets. rsc.org The unique electronic properties of the cyclopropyl ring, which exhibits some π-character, also contribute to its ability to engage in various types of interactions within a binding site. nih.govresearchgate.netunl.pt The use of 3D-enriched fragments, including those containing cyclopropyl rings, in screening libraries has been shown to be beneficial in identifying novel and selective inhibitors for various protein targets. nih.gov

Influence of Isoindoline (B1297411) Substituents on Activity

The nature and position of substituents on the isoindoline ring system play a critical role in determining the biological activity of 2-cyclopropylisoindoline derivatives. SAR studies have shown that even minor modifications to the isoindoline core can lead to significant changes in potency and selectivity. nih.govscispace.com

For example, in a series of isoindoline-1,3-dione derivatives, the type of substituent on the aromatic ring was found to be crucial for anticancer activity. scispace.com Similarly, for isoindoline-based inhibitors of other enzymes, specific substitutions on the isoindoline moiety were necessary to achieve the desired combination of potency and metabolic stability. nih.gov The electronic and steric properties of these substituents can influence how the molecule interacts with its biological target. For instance, electron-donating or electron-withdrawing groups can alter the charge distribution of the isoindoline ring, affecting its binding affinity. tandfonline.com The size and shape of the substituents can also dictate whether the molecule can fit into the binding pocket of the target protein. nih.gov

Interactive Table: Effect of Isoindoline Substituents on Biological Activity

Compound Series Substituent Position Observed Effect on Activity Reference
Isoindoline-1,3-dione Derivatives-OTBDMS and -BrVariesHigher anticancer activity against Caco-2 and MCF-7 cell lines scispace.com
Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids4-fluorobenzylN-benzylBest anti-AChE activity nih.gov
Pyrazolopyrimidine isoindolinonesOptimal amide and isoindolinone substituentsVariesDesirable combination of potency, selectivity, and metabolic stability for PI3Kγ inhibition nih.gov
Indole-based fusion inhibitorsBenzyl substituentsVariesSubmicromolar activity against cell-cell and virus-cell fusion nih.gov

Chemoinformatic Approaches to SAR/SPR

Chemoinformatic tools are increasingly being used to analyze and predict the SAR and SPR of chemical compounds. pharmakonpress.gr These computational methods can model the relationship between a molecule's structure and its biological activity or properties, helping to guide the design of new and improved analogs. wikipedia.orgspu.edu.sy

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties or molecular descriptors with biological activity. wikipedia.org For instance, a QSAR study on a series of indole (B1671886) derivatives identified key electronic descriptors that governed their inhibitory activity. tandfonline.com These models can provide valuable insights into the structural features that are most important for activity and can be used to predict the potency of virtual compounds before they are synthesized. Molecular docking simulations can also be employed to visualize how different isoindoline derivatives bind to their target protein, offering a rationale for observed SAR trends. pharmakonpress.gr

Diastereomeric and Enantiomeric Effects on Activity

When a molecule is chiral, its different stereoisomers (enantiomers and diastereomers) can exhibit significantly different biological activities. wikipedia.orgwikipedia.org This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. wikipedia.org

The introduction of a cyclopropyl group can create new stereocenters in a molecule, leading to the possibility of diastereomers and enantiomers. mdpi.com It is crucial to separate and test these individual stereoisomers, as one may be significantly more potent or have a better safety profile than the others. nih.gov For example, in a study of fluorocyclopropyl analogs of a known kinase inhibitor, the two diastereomers showed different levels of inhibitory activity. nih.gov Similarly, conformationally restricted analogs of histamine (B1213489) containing a cyclopropane ring demonstrated that the cis- and trans-isomers had distinct pharmacological profiles, with one isomer being a highly selective and potent agonist for a specific receptor subtype. acs.org The separation and characterization of individual enantiomers are therefore essential for understanding the true SAR and for developing an optimal drug candidate. wikipedia.org

Interactive Table: Stereoisomeric Effects on Biological Activity

Compound Class Stereoisomers Observed Effect Reference
Fluorocyclopropyl cabozantinib (B823) analogscis-F and trans-F diastereomersBoth potent c-Met kinase inhibitors, with the trans-F diastereomer showing slightly higher activity. nih.gov
Conformationally restricted histamine analogscis- and trans-cyclopropane isomersThe cis-isomer was a highly selective and potent H3 receptor agonist. acs.org
Glutamate analogs with a cyclopropane ringFour diastereomersOne extended isomer was a selective mGluR agonist, while a folded isomer had affinity for NMDA receptors. unl.pt
Sterically hindered clozapine (B1669256) analoguesEnantiomers and diastereomersReduced but still substantial affinity for muscarinic and dopamine (B1211576) receptors. nih.gov

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity and Isolation

Chromatography is a cornerstone of separation science, enabling the resolution of individual components from a complex mixture. etamu.edu The choice of technique is dictated by the physicochemical properties of the analyte, such as volatility, polarity, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) is a versatile and dominant technique for the purity assessment and quantification of non-volatile or thermally labile organic compounds. chromatographyonline.comrsc.org Its strength lies in its wide applicability and the high precision and robustness it offers, making it an indispensable tool for quality control. chromatographyonline.com For 2-Cyclopropylisoindoline, a reversed-phase HPLC (RP-HPLC) method is typically the first choice. globalresearchonline.net In RP-HPLC, the separation is based on the partitioning of the analyte between a non-polar stationary phase (often a C18-silica column) and a polar mobile phase. globalresearchonline.net

The development of an HPLC method involves the systematic optimization of several parameters to achieve adequate retention, selectivity, and efficiency for the target compound and its potential impurities. chromatographyonline.com This includes the selection of the column, the composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), and the detector wavelength. nih.govnih.gov The resulting chromatogram provides data on the retention time and peak area, which are used to identify and quantify the main component and any impurities present.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterConditionRationale
Instrument HPLC System with UV DetectorStandard for purity analysis. chromatographyonline.com
Column C18, 150 x 4.6 mm, 5 µmCommon reversed-phase column offering good resolution for a wide range of organic molecules. nih.gov
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of amine compounds.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase chromatography. nih.gov
Gradient 5% to 95% B over 20 minutesA gradient elution ensures that both polar and non-polar impurities can be eluted and resolved within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nm and 254 nmWavelengths selected to maximize detection of the aromatic isoindoline (B1297411) core and other potential impurities.
Injection Vol. 5 µLA small injection volume minimizes potential peak distortion.

While this compound itself is an achiral molecule, chiral centers are common in related structures or synthetic intermediates. In pharmaceutical development, separating enantiomers is critical as they can have different pharmacological and toxicological profiles. selvita.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful, efficient, and environmentally friendly technique for chiral separations. selvita.comchromatographyonline.com

SFC utilizes a mobile phase, typically supercritical carbon dioxide, which exhibits properties between a liquid and a gas, such as low viscosity and high diffusivity. chromatographyonline.com These properties allow for faster separations and reduced solvent consumption compared to traditional normal-phase HPLC. selvita.comchromatographyonline.com Chiral separation is achieved by using a chiral stationary phase (CSP), often based on polysaccharide derivatives, which selectively interacts with one enantiomer more strongly than the other, leading to different retention times. nih.govphenomenex.com The technique is highly valued for its ability to provide complementary selectivity to LC methods. chromatographyonline.com

Table 2: Representative SFC Method Parameters for Chiral Separation of a Related Amine

ParameterConditionRationale
Instrument Analytical SFC SystemSpecialized instrumentation is required to handle supercritical fluids. chromatographyonline.com
Column Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative)These phases are known for broad applicability in separating enantiomers. nih.govphenomenex.com
Mobile Phase Supercritical CO₂ with a co-solvent (e.g., Methanol with 0.1% diethylamine)CO₂ is the primary mobile phase; a polar co-solvent is used to modulate retention and peak shape. The amine additive prevents peak tailing for basic compounds. chromatographyonline.com
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase. chromatographyonline.com
Back Pressure 150 barPressure is maintained to keep CO₂ in its supercritical state.
Column Temp. 40 °CTemperature affects solvent density and can influence selectivity. nih.gov
Detection UV at 220 nmStandard detection for compounds with a chromophore.

Gas Chromatography (GC) is a powerful separation technique suited for compounds that are volatile or can be made volatile without decomposing. msu.edulibretexts.org The separation is based on the partitioning of analytes between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase within a long capillary column. etamu.eduvscht.cz Analytes with lower boiling points or weaker interactions with the stationary phase travel through the column faster. msu.edu

For a molecule like this compound, which has a moderate molecular weight and is expected to be thermally stable, GC is a viable method for purity assessment. It is particularly effective for detecting volatile impurities, such as residual solvents from the synthesis process. A common detector used is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. vscht.cz

Table 3: Typical GC Method Parameters for Purity and Residual Solvent Analysis

ParameterConditionRationale
Instrument Gas Chromatograph with FIDStandard setup for purity analysis of volatile organic compounds. vscht.cz
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thicknessA common, relatively non-polar column suitable for a wide range of analytes. mdpi.com
Carrier Gas Helium or NitrogenInert gases used to transport the sample through the column. etamu.edu
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the sample upon injection. hill-labs.co.nz
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program allows for the separation of compounds with a wide range of boiling points, from volatile solvents to the main analyte. researchgate.net
Detector Temp. 300 °C (FID)High temperature prevents condensation of analytes in the detector.
Injection Mode Split (e.g., 50:1)A split injection is used with capillary columns to prevent overloading by introducing only a small fraction of the sample onto the column. vscht.cz

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Hyphenated Techniques in Structural Elucidation and Impurity Profiling (e.g., GC-MS, LC-MS/MS)

While chromatographic techniques can separate components, they often provide limited structural information on their own. Hyphenated techniques, which couple a separation method with a spectroscopic detector like a mass spectrometer, are essential for definitive identification. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. hill-labs.co.nz As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI). hill-labs.co.nz The resulting ions and their characteristic fragmentation patterns create a mass spectrum, which serves as a unique "fingerprint" for a molecule. hill-labs.co.nz This allows for the unambiguous identification of the main peak as this compound and the structural elucidation of unknown volatile impurities by comparing their spectra to reference libraries. libretexts.orgunar.ac.id

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique that pairs HPLC with a tandem mass spectrometer. eag.com After separation by the LC, eluting compounds are ionized (e.g., via electrospray ionization, ESI) and enter the mass spectrometer. eag.com In tandem MS, a specific precursor ion is selected, fragmented, and specific product ions are detected. eag.com This process (known as a selected reaction monitoring, or SRM) is highly specific and allows for the detection and quantification of compounds at extremely low levels, even in complex mixtures. nih.govnih.gov It is the method of choice for profiling non-volatile or trace-level impurities and degradation products that may not be detectable by other means. nih.gov

Table 4: Application of Hyphenated Techniques for this compound Analysis

TechniquePrimary ApplicationStrengths
GC-MS - Definitive identification of the main component.- Structural elucidation of volatile impurities and by-products.- Provides a distinct mass spectrum (fingerprint) for identification. hill-labs.co.nz- High sensitivity for volatile compounds. hill-labs.co.nz
LC-MS/MS - Quantification of trace-level, non-volatile, or thermally unstable impurities.- Structural confirmation of impurities and degradation products in stability studies.- Extremely high sensitivity and selectivity. eag.com- Applicable to a broad range of compounds, including polar and high molecular weight species. rsc.orgeag.com

Quality Assurance and Method Validation in Chemical Research

Developing an analytical method is only the first step; ensuring its performance is reliable and suitable for its intended purpose requires formal validation. globalresearchonline.netjespublication.com Analytical method validation is the documented process that demonstrates a procedure will consistently produce a result that meets pre-determined acceptance criteria. jespublication.comresearchgate.net The International Council for Harmonisation (ICH) provides guidelines for this process. europa.eu

Key validation parameters include:

Specificity: The ability of the method to produce a response only for the analyte of interest, without interference from other components like impurities, degradants, or matrix components. europa.euelementlabsolutions.com

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range. europa.euelementlabsolutions.com

Accuracy: The closeness of the test results obtained by the method to the true value. europa.euelementlabsolutions.com This is often assessed by analyzing samples with known concentrations (e.g., spiked samples). globalresearchonline.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is typically evaluated at two levels: repeatability (short-term) and intermediate precision (within-laboratory variations).

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage. elementlabsolutions.com

Validation is a critical component of quality assurance, ensuring that the analytical data used to make decisions about a compound's quality throughout the research and development lifecycle is accurate, reliable, and reproducible. researchgate.net

Future Perspectives and Emerging Research Directions

Design of Novel 2-Cyclopropylisoindoline Analogues

The design of new analogues of this compound is a key strategy for discovering compounds with superior activity, selectivity, and pharmacokinetic profiles. Medicinal chemistry campaigns often employ strategies like scaffold hopping and isosteric replacement to identify new core structures. nih.govnih.gov For the this compound framework, future design efforts are likely to focus on several key areas:

Substitution on the Aromatic Ring: Introducing various functional groups onto the benzene (B151609) ring of the isoindoline (B1297411) core can significantly modulate the molecule's electronic properties, solubility, and ability to interact with biological targets. This is a common strategy for optimizing lead compounds.

Modification of the Cyclopropyl (B3062369) Moiety: The cyclopropyl group is a known pharmacophore that can enhance metabolic stability and binding affinity. nih.gov Future designs may explore the introduction of substituents, such as fluorine, onto the cyclopropyl ring to further refine these properties.

Scaffold Hopping and Hybridization: Replacing the isoindoline core with other heterocyclic systems while retaining the key cyclopropyl feature could lead to entirely new classes of compounds. nih.gov Additionally, creating hybrid molecules by linking the this compound scaffold to other known pharmacologically active fragments is a promising approach to develop multi-target agents. nih.govbeilstein-journals.org The use of privileged structures—scaffolds known to bind to multiple biological targets—is a frequent strategy in drug design. frontiersin.org

Table 1: Examples of Potential Analogue Design Strategies for this compound

Design Strategy Rationale Potential Outcome
Aromatic Substitution Modulate electronics, solubility, and target interactions. Improved potency and selectivity.
Cyclopropyl Modification Enhance metabolic stability and binding affinity. Better pharmacokinetic profile.
Scaffold Hopping Discover novel intellectual property and binding modes. Identification of new lead compounds.
Pharmacophore Hybridization Create multi-target agents for complex diseases. Novel mechanisms of action.

Exploration of New Therapeutic Areas (Preclinical)

While the specific preclinical profile of this compound is not extensively documented, the broader class of isoindoline derivatives has shown a wide range of biological activities, suggesting promising avenues for future investigation. mdpi.com

Oncology: Phthalimide (B116566) derivatives, which share the isoindoline core, have demonstrated antitumor effects. mdpi.com Future research could explore this compound analogues for activity against various cancer cell lines, potentially as inhibitors of protein kinases or other targets critical for tumor growth.

Neurodegenerative and Psychiatric Disorders: Isoindoline derivatives have been investigated for antidepressant activity, potentially by modulating serotonin (B10506) levels. researchgate.net Some have also been explored as agents against Alzheimer's disease. Given the need for new central nervous system (CNS) drugs, testing this compound analogues in preclinical models of depression, anxiety, and neurodegeneration is a logical next step. researchgate.net

Inflammatory and Autoimmune Diseases: The immunomodulatory effects of thalidomide, a well-known isoindoline-containing drug, highlight the potential of this scaffold in treating inflammatory conditions. mdpi.com New analogues could be screened for activity in models of osteoarthritis, rheumatoid arthritis, and other inflammatory disorders. nih.govacs.org For instance, certain isoindoline amides have been identified as potent inhibitors of ADAMTS-4/5, enzymes involved in cartilage degradation in osteoarthritis. nih.govacs.org

Infectious Diseases: Heterocyclic compounds are a cornerstone of antimicrobial drug discovery. mdpi.com The this compound scaffold could be evaluated for potential antibacterial, antifungal, or antiviral properties.

Integration of Advanced Computational and Experimental Methodologies

Modern drug discovery and materials science heavily rely on the synergy between computational modeling and advanced experimental techniques. nih.govdrugtargetreview.com This integration accelerates the design-synthesis-test cycle and provides deeper mechanistic insights.

Computational Modeling: In silico methods are crucial for rational drug design. mdpi.com

Molecular Docking: This technique can predict how this compound analogues bind to specific protein targets, such as enzyme active sites or receptor binding pockets, helping to prioritize which compounds to synthesize. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can correlate the structural features of a series of analogues with their biological activity, guiding the design of more potent compounds. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a compound within its biological target, providing a more accurate picture of the binding interactions.

Advanced Experimental Techniques:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of this compound analogues against various biological targets to identify initial "hits."

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, techniques like X-ray crystallography can be used to visualize how a synthesized analogue binds, enabling precise, structure-guided modifications.

Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical. Automated and in vitro assays can quickly evaluate the drug-like properties of new analogues. acs.org

Table 2: Advanced Methodologies in this compound Research

Methodology Type Application
Molecular Docking Computational Predict binding modes and prioritize synthetic targets. researchgate.net
QSAR Computational Correlate chemical structure with biological activity. mdpi.com
High-Throughput Screening Experimental Rapidly screen large compound libraries for activity.
X-ray Crystallography Experimental Determine the precise 3D structure of a compound-target complex.
In Vitro ADME Assays Experimental Evaluate pharmacokinetic properties early in development.

Sustainable and Scalable Synthetic Development

The development of environmentally friendly and economically viable synthetic routes is a growing priority in chemistry. Future research on this compound will likely focus on "green chemistry" principles and scalability.

Catalytic Methods: Moving away from stoichiometric reagents to catalytic systems (e.g., using transition metals like palladium or copper) can reduce waste and improve reaction efficiency. researchgate.netrsc.org For example, protocols using palladium catalysts in recyclable solvents like polyethylene (B3416737) glycol (PEG) have been developed for creating related fused heterocyclic systems. rsc.org

Atom and Step Economy: Designing synthetic pathways that incorporate the maximum number of atoms from the starting materials into the final product (high atom economy) and involve fewer steps (high step economy) is a key goal. rsc.org This reduces waste and cost.

Renewable Feedstocks: There is growing interest in synthesizing chemical scaffolds from bio-based starting materials, such as furfural (B47365) derived from agricultural waste, as a sustainable alternative to petrochemicals. researchgate.net

Process Chemistry and Scalability: As a promising compound moves forward, synthetic routes must be developed that are robust, reproducible, and safe for large-scale (kilogram or ton) production. researchgate.net This involves optimizing reaction conditions, minimizing hazardous reagents, and simplifying purification procedures. Methods that are amenable to gram-scale synthesis and allow for easy product isolation are highly desirable. rsc.org

Q & A

Q. What integrated methodologies bridge synthetic chemistry and computational modeling for this compound optimization?

  • Methodological Answer : Implement a closed-loop workflow: (1) Synthesize libraries via high-throughput robotics; (2) Screen properties (solubility, logP) using HPLC-MS; (3) Train machine learning models (random forests, neural networks) on experimental data; (4) Iterate designs with generative chemistry algorithms (e.g., REINVENT). Validate top candidates in target-specific assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.